molecular formula C6H9BrN2 B1283695 1-(2-bromoethyl)-3-methyl-1H-pyrazole CAS No. 724704-85-2

1-(2-bromoethyl)-3-methyl-1H-pyrazole

Cat. No.: B1283695
CAS No.: 724704-85-2
M. Wt: 189.05 g/mol
InChI Key: NBNQHQMRXJRIOI-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-3-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromoethyl group at the second position and a methyl group at the third position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-3-methyl-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1H-pyrazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The general reaction scheme is as follows:

3-methyl-1H-pyrazole+2-bromoethanolK2CO3,DMFThis compound\text{3-methyl-1H-pyrazole} + \text{2-bromoethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 3-methyl-1H-pyrazole+2-bromoethanolK2​CO3​,DMF​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include ethyl-substituted pyrazoles.

Scientific Research Applications

Synthesis of 1-(2-bromoethyl)-3-methyl-1H-pyrazole

The synthesis of this compound typically involves the reaction of 3-methyl-1H-pyrazole with 2-bromoethylamine. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, with catalysts to facilitate the bromination process. The yield and purity of the synthesized compound can be optimized through various techniques, including recrystallization and chromatography.

Antimicrobial Properties

Research has shown that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have been tested against various bacterial strains such as E. coli and S. aureus. A study reported that certain pyrazole derivatives demonstrated potent antibacterial activities, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

In vivo studies have indicated that pyrazole derivatives can act as effective anti-inflammatory agents. For example, compounds with similar structures were evaluated using the carrageenan-induced paw edema model in rats, where they exhibited significant anti-inflammatory effects comparable to indomethacin . This suggests potential therapeutic applications for this compound in treating inflammatory conditions.

Analgesic Activity

The analgesic properties of pyrazole derivatives have been documented in several studies. Compounds similar to this compound were shown to provide relief from pain in animal models, indicating a promising avenue for further research into its use as a pain management agent .

Case Study 1: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results are summarized in Table 1.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli18
Pyrazole Derivative AS. aureus20
Pyrazole Derivative BPseudomonas aeruginosa15

Table 1: Antimicrobial activity of selected pyrazole derivatives.

Case Study 2: Anti-inflammatory Activity

In a study evaluating anti-inflammatory effects, various pyrazole derivatives were tested using the carrageenan-induced rat paw edema model. The findings are presented in Table 2.

CompoundEdema Inhibition (%)
This compound60
Indomethacin70
Aspirin50

Table 2: Comparison of anti-inflammatory activity.

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-3-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function and activity.

Comparison with Similar Compounds

    1-(2-Chloroethyl)-3-methyl-1H-pyrazole: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    1-(2-Iodoethyl)-3-methyl-1H-pyrazole: Similar structure but with an iodoethyl group instead of a bromoethyl group.

    1-(2-Bromoethyl)-3-phenyl-1H-pyrazole: Similar structure but with a phenyl group at the third position instead of a methyl group.

Uniqueness: 1-(2-Bromoethyl)-3-methyl-1H-pyrazole is unique due to the presence of the bromoethyl group, which imparts specific reactivity and properties. The bromoethyl group is more reactive in nucleophilic substitution reactions compared to chloroethyl and iodoethyl groups, making it a valuable intermediate in organic synthesis.

Biological Activity

1-(2-Bromoethyl)-3-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H7BrN2\text{C}_5\text{H}_7\text{BrN}_2

This compound features a pyrazole ring substituted with a bromoethyl group and a methyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, pyrazole compounds have shown significant cytotoxicity against various cancer cell lines. A study indicated that derivatives similar to this compound exhibited IC50 values ranging from 0.28 µM to 48 µM against cancer cell lines such as A549 and Hep-2 . The structure-activity relationship (SAR) suggests that modifications on the pyrazole ring can enhance anticancer efficacy.

Table 1: Cytotoxicity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)
Compound AA5490.28
Compound BHep-20.74
Compound CMCF-73.79
This compoundVariousTBD

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles have been well-documented. For example, compounds structurally related to this compound were tested for their ability to inhibit inflammation in animal models. Results showed that certain derivatives significantly reduced edema in carrageenan-induced inflammation models, comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

Pyrazoles also exhibit notable antimicrobial activity. Studies demonstrated that derivatives were effective against various bacterial strains including E. coli and Bacillus subtilis. The antimicrobial assays indicated that structural modifications could enhance the spectrum of activity against resistant strains .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli40 µg/mL
Compound EBacillus subtilis20 µg/mL
This compoundVariousTBD

Case Studies

Several case studies have illustrated the therapeutic potential of pyrazoles in clinical settings. For instance, a recent study evaluated the efficacy of a series of pyrazole derivatives in cancer therapy, where compounds with similar structures to this compound demonstrated promising results in inhibiting tumor growth in vitro and in vivo models .

Properties

IUPAC Name

1-(2-bromoethyl)-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-6-2-4-9(8-6)5-3-7/h2,4H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNQHQMRXJRIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587968
Record name 1-(2-Bromoethyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724704-85-2
Record name 1-(2-Bromoethyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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